1-Butyl-1H-imidazole-5-carbonyl chloride
Description
1-Butyl-1H-imidazole-5-carbonyl chloride is an imidazole-derived organochloride characterized by a butyl substituent at the N1 position and a reactive carbonyl chloride group at the C5 position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the preparation of amides, esters, and other acylated derivatives via nucleophilic substitution reactions. Its structure combines the aromatic imidazole ring with a flexible butyl chain, which enhances solubility in non-polar solvents while retaining the electrophilic reactivity of the carbonyl chloride group.
Properties
CAS No. |
123451-26-3 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-butylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-11-6-10-5-7(11)8(9)12/h5-6H,2-4H2,1H3 |
InChI Key |
OSTVECXMRLBNFG-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC=C1C(=O)Cl |
Canonical SMILES |
CCCCN1C=NC=C1C(=O)Cl |
Synonyms |
1H-Imidazole-5-carbonyl chloride, 1-butyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Ethyl-1H-imidazole-5-carbaldehyde (CAS 1914148-58-5)
- Substituents : Ethyl group (N1), aldehyde (C5).
- The aldehyde functional group is less electrophilic than carbonyl chloride, limiting its utility in acylation reactions but enabling oxidation to carboxylic acids .
- Applications : Primarily used in Schiff base formation or redox reactions.
1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride (CAS 82830-36-2)
- Substituents : Benzyl group (N1), chloromethyl (C5).
- Properties: The chloromethyl group undergoes nucleophilic substitution (e.g., SN2) rather than acyl transfer. The benzyl substituent enhances aromatic stacking interactions but reduces solubility in non-polar media compared to alkyl chains .
- Applications : Intermediate for alkylation or cross-coupling reactions.
Functional Group Variants
5-(tert-Butyl)-1H-imidazole-4-carbaldehyde (CAS 714273-83-3)
Melting Points and Solubility
- Imidazole derivatives with aromatic substituents (e.g., 6-chloro-1H-indole analogs in ) exhibit high melting points (>200°C) due to strong intermolecular π-π interactions. In contrast, alkylated derivatives like this compound are expected to have lower melting points and higher organic solvent solubility due to reduced crystallinity .
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